molecular formula C21H18F2N2O2 B608603 Lji308 CAS No. 1627709-94-7

Lji308

Cat. No.: B608603
CAS No.: 1627709-94-7
M. Wt: 368.3838
InChI Key: YUYJEQHNWKQNBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LJI308 is a potent inhibitor of the ribosomal S6 kinase (RSK) family, specifically targeting RSK1, RSK2, and RSK3. It has shown significant potential in overcoming chemoresistance by eliminating cancer stem cells, particularly in triple-negative breast cancer .

Biochemical Analysis

Biochemical Properties

LJI308 functions as a selective inhibitor of the ribosomal S6 kinase family, specifically targeting RSK1, RSK2, and RSK3 with high potency. The compound inhibits the phosphorylation of RSK at threonine 359 and serine 363, as well as the phosphorylation of the Y-box binding protein-1 (YB-1) at serine 102 . These interactions are critical for the regulation of cell survival and proliferation, making this compound a valuable tool in biochemical research and potential therapeutic applications .

Cellular Effects

This compound has been shown to exert significant effects on various cell types, particularly in cancer cells. In triple-negative breast cancer cells, this compound induces apoptosis and inhibits cell growth both in two-dimensional and three-dimensional cultures . The compound specifically targets cancer stem cells, which are often resistant to conventional chemotherapy, thereby reducing tumor growth and dissemination . Additionally, this compound has minimal effects on non-tumorigenic cells, highlighting its selectivity and potential for targeted therapy .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of ribosomal S6 kinase activity, which in turn affects multiple downstream signaling pathways. By preventing the phosphorylation of RSK and YB-1, this compound disrupts the regulation of gene expression and cell survival pathways . This inhibition leads to the induction of apoptosis in cancer cells and the suppression of tumor growth . The compound’s selectivity for RSK family kinases is attributed to its binding interactions with the ATP-binding site of the RSK2 N-terminal kinase domain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and sustained inhibitory activity in vitro, maintaining its effectiveness in inhibiting RSK phosphorylation and inducing apoptosis in cancer cells . Long-term studies have shown that this compound can effectively reduce tumor growth and prevent relapse in in vivo models, highlighting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including weight loss and organ toxicity . These findings underscore the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate cell survival and proliferation. The compound interacts with enzymes and cofactors involved in the phosphorylation of RSK and YB-1, thereby modulating metabolic flux and metabolite levels . These interactions are critical for the compound’s ability to induce apoptosis and inhibit tumor growth .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, which are essential for its activity and function . This compound’s ability to selectively target cancer cells while sparing non-tumorigenic cells is partly attributed to its transport and distribution mechanisms .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound effectively inhibits RSK activity and induces apoptosis in cancer cells .

Preparation Methods

LJI308, chemically known as 2,6-Difluoro-4-(4-(4-morpholinophenyl)pyridin-3-yl)phenol, can be synthesized through a series of organic reactionsThe reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Chemical Reactions Analysis

LJI308 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine or nitric acid under controlled conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

LJI308 has a wide range of scientific research applications:

Comparison with Similar Compounds

LJI308 is compared with other RSK inhibitors such as BI-D1870 and luteolin. While all these compounds target the RSK pathway, this compound has shown higher potency and selectivity for RSK1, RSK2, and RSK3. Additionally, this compound specifically targets cancer stem cells, making it a unique and promising candidate for overcoming chemoresistance in cancer treatment .

Similar compounds include:

Properties

IUPAC Name

2,6-difluoro-4-[4-(4-morpholin-4-ylphenyl)pyridin-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O2/c22-19-11-15(12-20(23)21(19)26)18-13-24-6-5-17(18)14-1-3-16(4-2-14)25-7-9-27-10-8-25/h1-6,11-13,26H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYJEQHNWKQNBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3=C(C=NC=C3)C4=CC(=C(C(=C4)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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